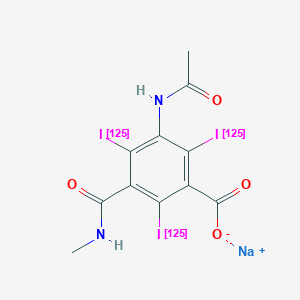

IOTHALAMATE SODIUM I-125

Descripción

Propiedades

Número CAS |

17692-74-9 |

|---|---|

Fórmula molecular |

C11H8I3N2NaO4 |

Peso molecular |

629.90 g/mol |

Nombre IUPAC |

sodium;3-acetamido-2,4,6-tris(125I)(iodanyl)-5-(methylcarbamoyl)benzoate |

InChI |

InChI=1S/C11H9I3N2O4.Na/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20;/h1-2H3,(H,15,18)(H,16,17)(H,19,20);/q;+1/p-1/i12-2,13-2,14-2; |

Clave InChI |

WCIMWHNSWLLELS-SQHZOQHUSA-M |

SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |

SMILES isomérico |

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)[O-])[125I])C(=O)NC)[125I].[Na+] |

SMILES canónico |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)C(=O)NC)I.[Na+] |

Otros números CAS |

17692-74-9 |

Origen del producto |

United States |

Métodos De Preparación

Table 1: Composition of Iothalamate Sodium I-125 Injection

| Component | Concentration/Role | Reference |

|---|---|---|

| Sodium iothalamate | 1 mg/mL | |

| Benzyl alcohol | 0.9% (preservative) | |

| Sodium bicarbonate | pH adjustment | |

| Hydrochloric acid | pH adjustment | |

| Sodium chloride | Isotonicity adjustment |

The solution is sterilized via filtration (0.22 µm membrane) under aseptic conditions, with terminal sterilization avoided to prevent thermal degradation. Post-manufacture, vials are stored at , protected from light, to maintain stability over iodine-125’s 59.4-day half-life.

Quality Control and Analytical Validation

Rigorous quality control protocols ensure compliance with pharmacopeial standards.

Radiochemical Purity (RCP) Testing

Radiochromatography using Whatman No. 1 paper and a butanol-acetic acid-water solvent (4:1:1 v/v) separates iothalamate () from free (). The acceptance criterion mandates of radioactivity attributable to iothalamate.

Sterility and Endotoxin Testing

pH and Radioactivity Calibration

The final product’s pH () is verified potentiometrically. Radioactivity is quantified using a gamma counter calibrated against cesium-137 standards, ensuring of declared activity.

Regulatory and Manufacturing Compliance

Manufacturing adheres to WHO Good Manufacturing Practices (GMP), emphasizing:

Análisis De Reacciones Químicas

Tipos de reacciones

El Iotalamato de Sodio I 125 principalmente experimenta reacciones de sustitución debido a la presencia de átomos de yodo. Estas reacciones se ven favorecidas por el anillo aromático rico en electrones del ácido iotalámico, lo que lo hace susceptible a la sustitución electrófila .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran Iotalamato de Sodio I 125 incluyen yoduro de sodio, cloramina-T y varios solventes cromatográficos para la purificación. Las reacciones generalmente se llevan a cabo en condiciones suaves para evitar la degradación del isótopo radiactivo .

Productos principales

El producto principal formado a partir de la yodación del ácido iotalámico es el Iotalamato de Sodio I 125. Otros productos menores pueden incluir ácido iotalámico sin reaccionar y subproductos del proceso de oxidación .

Aplicaciones Científicas De Investigación

El Iotalamato de Sodio I 125 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Su uso principal es en la evaluación de la tasa de filtración glomerular (TFG) en pacientes con enfermedad renal. Este compuesto también se utiliza en varios procedimientos de diagnóstico por imágenes, como la angiografía y la tomografía computarizada, debido a sus propiedades radiopacas .

Además de sus aplicaciones médicas, el Iotalamato de Sodio I 125 se utiliza en estudios de investigación para investigar la función renal y las enfermedades renales. También se emplea en el desarrollo de nuevas técnicas de diagnóstico y agentes de imagenología .

Mecanismo De Acción

El mecanismo de acción del Iotalamato de Sodio I 125 involucra su filtración por los riñones sin reabsorción o secreción. Esta propiedad lo convierte en un agente ideal para determinar la TFG. Cuando se administra por vía intravenosa, el Iotalamato de Sodio I 125 se filtra rápidamente por los glomérulos, proporcionando medidas precisas y confiables de la función renal .

Comparación Con Compuestos Similares

Cyanocobalamin Co-57

- Mechanism: Cyanocobalamin Co-57 (vitamin B12 analog) was historically used for GFR measurement but is now obsolete. Unlike iothalamate, it undergoes partial tubular reabsorption, leading to overestimation of GFR .

- Accuracy: Studies show that Iothalamate I-125 provides higher accuracy (correlation coefficient >0.95 with inulin clearance) compared to Cyanocobalamin Co-57, which has variable protein binding and non-renal metabolism .

- Safety : Iothalamate I-125 has a lower radiation dose (0.3–0.5 mSv) compared to Co-57 (0.7–1.0 mSv) .

Iodohippurate Sodium I-131 (Hippuran)

- Mechanism : Hippuran I-131 measures effective renal plasma flow (ERPF) via tubular secretion, unlike iothalamate, which assesses glomerular filtration .

- Clinical Use : While Hippuran is used for ERPF and renal transplant evaluation, iothalamate remains the gold standard for GFR .

- Radiation Risk : I-131 has higher beta radiation (606 keV), increasing patient exposure risks compared to I-125 .

Inulin

Technetium-99m Diethylenetriaminepentaacetic Acid (Tc-99m DTPA)

- Mechanism : Tc-99m DTPA is a gamma-emitting GFR marker with shorter half-life (6 hours) and lower protein binding (<10%) than iothalamate (~20% protein binding) .

- Accuracy : Tc-99m DTPA slightly underestimates GFR in patients with hypoalbuminemia, whereas iothalamate’s protein binding provides stable plasma retention for accurate calculations .

- Cost : Tc-99m DTPA is more expensive and requires on-site radiopharmacy support .

Non-Radioactive Meglumine Iothalamate

- Fluorescent Assay : This variant uses fluorescent labeling instead of I-125, eliminating radiation exposure. Studies in rats and humans show excellent correlation (r = 0.99) with radioactive iothalamate, making it ideal for pediatric and repeated testing .

Data Tables

Table 1: Key Properties of GFR Markers

| Compound | Isotope | Protein Binding | Clearance Mechanism | Radiation Dose (mSv) | Clinical Use |

|---|---|---|---|---|---|

| Iothalamate Sodium I-125 | I-125 | ~20% | Glomerular Filtration | 0.3–0.5 | GFR measurement |

| Cyanocobalamin Co-57 | Co-57 | Variable | Glomerular + Tubular | 0.7–1.0 | Obsolete |

| Hippuran I-131 | I-131 | <5% | Tubular Secretion | 1.2–1.5 | ERPF measurement |

| Inulin | None | 0% | Glomerular Filtration | 0 | Gold standard GFR |

| Tc-99m DTPA | Tc-99m | <10% | Glomerular Filtration | 0.2–0.4 | GFR + Renal imaging |

Table 2: Comparative Accuracy (vs. Inulin)

| Compound | Correlation Coefficient (r) | Study Reference |

|---|---|---|

| Iothalamate I-125 | 0.98 | |

| Tc-99m DTPA | 0.94 | |

| Cyanocobalamin Co-57 | 0.85 |

Research Findings and Clinical Implications

- Superiority in CKD : Iothalamate I-125 is recommended in K/DOQI guidelines for CKD staging due to its precision and reproducibility .

- Safety Profile : Allergic reactions occur in <1% of patients, comparable to other iodinated agents . Radiation exposure is minimal, but contraindicated in pregnancy .

- Cost-Effectiveness : Iothalamate I-125 (e.g., Glofil-125) is more affordable than Tc-99m DTPA and inulin, with bulk pricing at ~$150 per dose .

Actividad Biológica

Iothalamate Sodium I-125 is a radiopharmaceutical widely used in clinical settings for assessing renal function, particularly the measurement of glomerular filtration rate (GFR). This article explores its biological activity, mechanism of action, and clinical applications, supported by relevant data and case studies.

Overview of Iothalamate Sodium I-125

Chemical Properties:

- Molecular Formula: CHINO.Na

- Molecular Weight: 629.8959 g/mol

- Stereochemistry: Achiral

- Charge: Neutral

Iothalamate Sodium I-125 is a sodium salt of iothalamic acid, labeled with radioactive iodine-125. It serves primarily as a radiographic contrast agent and is utilized in various diagnostic procedures to evaluate kidney function .

Iothalamate acts as a radiotracer that is cleared from the bloodstream by glomerular filtration. Unlike other substances that may undergo tubular secretion or reabsorption, iothalamate clearance closely approximates that of inulin, making it an ideal marker for GFR assessment. After intravenous administration, the effective half-life of I-125 iothalamate is approximately 0.07 days .

Measurement of Glomerular Filtration Rate (GFR)

Iothalamate Sodium I-125 is primarily used to measure GFR, which is crucial for diagnosing and monitoring renal diseases. The following studies highlight its effectiveness compared to traditional methods:

-

Comparison with Inulin Clearance:

A study involving 19 patients demonstrated that the renal clearances of iothalamate Sodium I-125 and inulin were statistically indistinguishable. This suggests that iothalamate can reliably substitute inulin for GFR measurements . -

Reliability and Accuracy:

Research indicates that the clearance of 125I-iothalamate shows minimal bias and high accuracy when compared to other markers like iohexol. The coefficient of variation for test-retest reliability was reported between 6.3% and 8.5%, confirming its robustness as a clinical standard for mGFR assessment . -

Cost-effectiveness:

The use of iothalamate Sodium I-125 is often more economical than other methods such as cyanocobalamin Co-57, making it a preferred choice in many clinical settings .

Comparative Clearance Rates

| Substance | Mean Clearance Ratio (to Inulin) | Plasma Protein Binding (%) |

|---|---|---|

| Iothalamate Sodium I-125 | 1.01 | Negligible |

| Cyanocobalamin Co-57 | Not statistically different | ~22% |

| Endogenous Creatinine | 1.03 | Variable |

This table summarizes the comparative effectiveness and reliability of various substances used for GFR assessment.

Case Studies

-

Study on Renal Function Assessment:

A clinical trial assessed the efficacy of 125I-iothalamate in patients with chronic kidney disease (CKD). The results indicated that using this tracer provided consistent GFR readings across varying stages of CKD, supporting its application in routine clinical practice . -

Large-scale Clinical Trials:

Several large-scale studies have employed iothalamate clearance as a primary endpoint, including the Modification of Diet in Renal Disease Study and the Diabetes Control and Complications Trial, further solidifying its role in renal research .

Q & A

Q. How does the protein-binding affinity of Iothalamate Sodium I-125 influence its accuracy in glomerular filtration rate (GFR) measurement?

Iothalamate Sodium I-125 binds strongly to plasma proteins (e.g., albumin), ensuring it remains within the vascular compartment during renal clearance studies. This reduces extravasation, enabling precise measurement of GFR via blood or urine sampling over time. Researchers should validate protein-binding stability using in vitro assays (e.g., ultrafiltration) and correlate results with in vivo pharmacokinetic data to ensure consistency .

Q. What safety protocols are critical when handling Iothalamate Sodium I-125 in laboratory settings?

Due to its volatile nature and thyroid absorption risk, strict radiation safety measures are required:

Q. How does Iothalamate Sodium I-125 compare to other radiotracers (e.g., Technetium-99m) in terms of radiation exposure and diagnostic reliability?

I-125 emits low-energy gamma radiation (27–35 keV) with a 59.4-day half-life, reducing patient exposure compared to higher-energy isotopes. However, its long half-life necessitates careful waste management. Reliability in GFR studies is bolstered by its stable in vivo binding, but researchers must account for potential interference with iodine-dependent assays (e.g., thyroid function tests) .

Advanced Research Questions

Q. What methodological challenges arise when synthesizing Iothalamate Sodium I-125 with high radiochemical purity?

Key challenges include:

- Minimizing radionuclide impurities during iodination, requiring stringent quality control (e.g., HPLC or gamma spectroscopy).

- Managing gaseous I-125 volatility during target processing, which demands inert atmosphere handling and real-time monitoring .

- Optimizing reaction conditions (e.g., pH, temperature) to stabilize the iothalamate complex, as outlined in BARC’s protocols .

Q. How can contradictions between Iothalamate Sodium I-125-based GFR values and estimated equations (e.g., CKD-EPI) be resolved in clinical research?

Discrepancies often arise from equation limitations at higher GFR levels. Researchers should:

- Perform head-to-head comparisons using both iothalamate clearance and serum creatinine-based equations in diverse cohorts.

- Apply regression analysis to identify biases (e.g., CKD-EPI underestimates GFR >60 mL/min/1.73m²) and adjust models using race, age, and sex covariates .

Q. What experimental designs are optimal for validating novel radiolabeling techniques for Iothalamate Sodium I-125?

- Use a cross-validation approach: Compare traditional chloramine-T iodination with newer methods (e.g., solid-phase labeling) in terms of yield, stability, and impurity profiles.

- Conduct longitudinal stability studies under varying storage conditions (temperature, light exposure) to assess shelf-life.

- Reference Mayo Clinic’s modified protocols, which emphasize post-labeling purification steps to enhance clinical applicability .

Q. How do protein-binding interactions of Iothalamate Sodium I-125 affect pharmacokinetic modeling in renal impairment studies?

High protein binding alters distribution volume and clearance rates. Researchers should:

- Incorporate binding constants into compartmental models to refine GFR estimates.

- Validate models using population pharmacokinetics in patients with hypoalbuminemia or nephrotic syndrome, where binding dynamics shift significantly .

Q. What strategies mitigate radiation exposure in longitudinal studies using Iothalamate Sodium I-125?

- Employ microdosing techniques (subtherapeutic quantities) paired with ultrasensitive detection (e.g., liquid scintillation counting).

- Use computational dosimetry to project cumulative exposure and adjust dosing intervals.

- Adhere to ALARA principles, particularly in pediatric or pregnancy-exclusion cohorts .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies between Iothalamate Sodium I-125 clearance rates and inulin-based GFR measurements?

While I-125 iothalamate and inulin correlate well in healthy subjects, disparities may arise in renal disease due to tubular secretion or proteinuria. Address this by:

Q. What validation criteria should be prioritized when transitioning Iothalamate Sodium I-125 from preclinical to clinical research?

- Demonstrate batch-to-batch consistency in radiochemical purity (>95%) and sterility.

- Perform cross-species pharmacokinetic studies to identify human-specific metabolic pathways.

- Submit data to regulatory benchmarks (e.g., FDA’s GLOFIL-125 dossier requirements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.